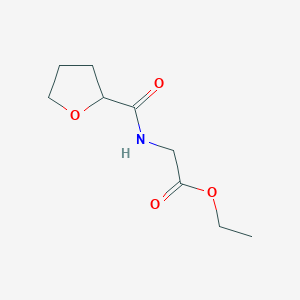![molecular formula C22H26Si2 B15337995 5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene](/img/structure/B15337995.png)
5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene is an organosilicon compound characterized by the presence of two trimethylsilyl-ethynyl groups attached to a dihydroacenaphthylene core. This compound is notable for its unique structural features, which make it a valuable building block in organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene typically involves the following steps:
Starting Materials: The synthesis begins with acenaphthylene, which is subjected to a series of reactions to introduce the trimethylsilyl-ethynyl groups.
Reaction Conditions: The key step involves the use of trimethylsilylacetylene in the presence of a suitable catalyst, such as palladium or copper, under Sonogashira coupling conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes.
化学反应分析
Types of Reactions
5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ethynyl groups or the acenaphthylene core.
Substitution: The trimethylsilyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the trimethylsilyl groups, allowing for further functionalization.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated compounds.
科学研究应用
5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Materials Science: The compound is utilized in the development of advanced materials, including conductive polymers and nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds and drug delivery systems.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and high-performance materials.
作用机制
The mechanism by which 5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylsilyl-ethynyl groups provide sites for further functionalization, allowing the compound to interact with different molecular targets and pathways. The specific pathways involved depend on the nature of the reactions and the intended applications.
相似化合物的比较
Similar Compounds
Ethynyltrimethylsilane: A simpler compound with a single trimethylsilyl-ethynyl group, used in similar synthetic applications.
1,4-Bis[(trimethylsilyl)ethynyl]benzene: A related compound with two trimethylsilyl-ethynyl groups attached to a benzene ring, used in the synthesis of polymers and advanced materials.
Uniqueness
5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene is unique due to its dihydroacenaphthylene core, which provides additional structural complexity and potential for diverse chemical modifications. This makes it a versatile building block in various fields of research and industry.
属性
分子式 |
C22H26Si2 |
|---|---|
分子量 |
346.6 g/mol |
IUPAC 名称 |
trimethyl-[2-[6-(2-trimethylsilylethynyl)-1,2-dihydroacenaphthylen-5-yl]ethynyl]silane |
InChI |
InChI=1S/C22H26Si2/c1-23(2,3)15-13-19-11-9-17-7-8-18-10-12-20(22(19)21(17)18)14-16-24(4,5)6/h9-12H,7-8H2,1-6H3 |
InChI 键 |
FJUCWIBBLZBVIV-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1=C2C(=CC=C3C2=C(CC3)C=C1)C#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


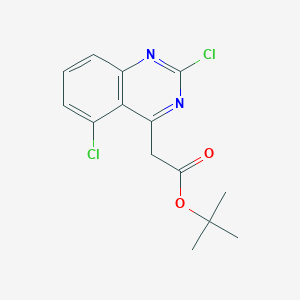
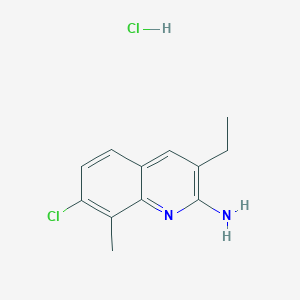

![Naphtho[2,1-d]isoxazol-3(2H)-one](/img/structure/B15337938.png)
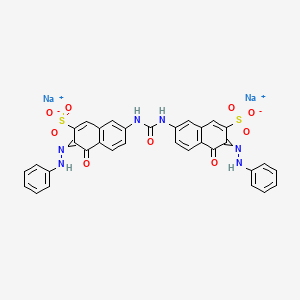
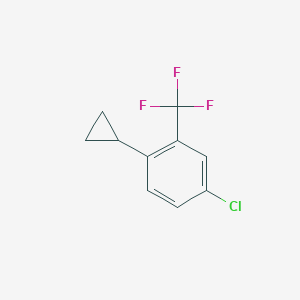
![8-chloro-9H-pyrido[2,3-b]indole](/img/structure/B15337967.png)
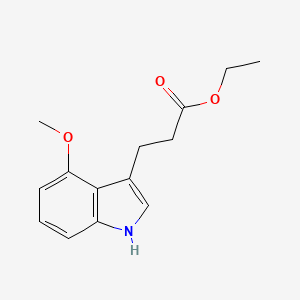

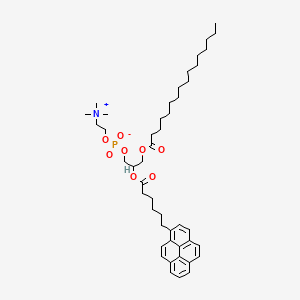
![8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15337996.png)
